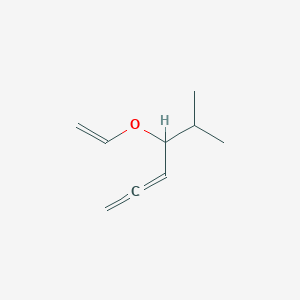![molecular formula C13H13NS B14587877 Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- CAS No. 61323-31-7](/img/structure/B14587877.png)
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloromethylquinazoline-4(3H)-one with 4,6-dimethyl-3-cyanopyridine-2(1H)-thione under specific conditions . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thiophene ring but different fused ring system.
Quinazoline derivatives: These compounds share structural similarities and exhibit a range of biological activities.
Uniqueness
Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61323-31-7 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
4,7-dimethyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NS/c1-8-3-4-10-9(2)11-5-6-15-13(11)14-12(10)7-8/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
PNTHZHCICLUBHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC3=C(CCS3)C(=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


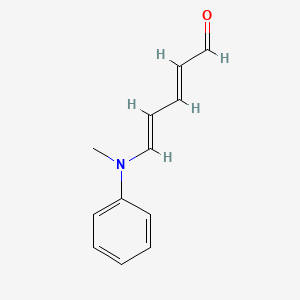
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
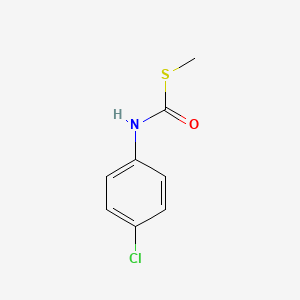
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
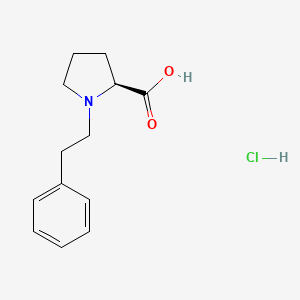
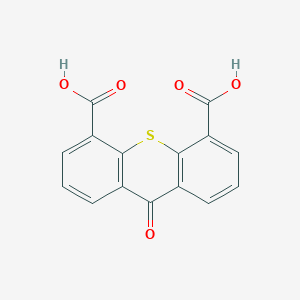
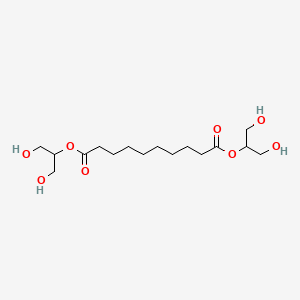
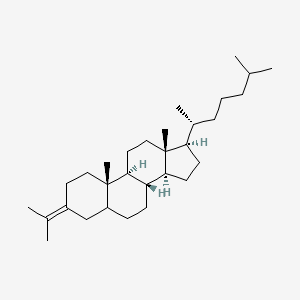

![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
